molecular formula C23H20N4O B12591682 Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- CAS No. 647854-37-3

Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl-

Cat. No.: B12591682
CAS No.: 647854-37-3
M. Wt: 368.4 g/mol
InChI Key: LDUYCJLBCSAEIW-UHFFFAOYSA-N
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Description

Piperazine derivatives are a versatile class of nitrogen-containing heterocycles with broad applications in medicinal chemistry, materials science, and catalysis. The compound 1-(9-anthracenylcarbonyl)-4-pyrazinylpiperazine features a piperazine core substituted at the 1-position with a 9-anthracenylcarbonyl group and at the 4-position with a pyrazinyl moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

647854-37-3

Molecular Formula

C23H20N4O

Molecular Weight

368.4 g/mol

IUPAC Name

anthracen-9-yl-(4-pyrazin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C23H20N4O/c28-23(27-13-11-26(12-14-27)21-16-24-9-10-25-21)22-19-7-3-1-5-17(19)15-18-6-2-4-8-20(18)22/h1-10,15-16H,11-14H2

InChI Key

LDUYCJLBCSAEIW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Method 1: Reaction of Piperazine with Anthracenyl Carbonyl

  • Reagents : Piperazine, anthracenecarbonyl chloride, and a base (e.g., sodium hydroxide).

  • Procedure :

    • Dissolve piperazine in an organic solvent such as dichloromethane.
    • Add anthracenecarbonyl chloride dropwise to the solution under reflux conditions.
    • Maintain the reaction temperature for several hours to ensure complete reaction.
    • Purify the product using column chromatography or recrystallization.
  • Yield : Typically yields around 60-70% depending on reaction conditions and purification efficiency.

Method 2: Multi-step Synthesis Involving Pyrazinyl Derivatives

  • Reagents : Pyrazine derivatives, piperazine, and anthracenecarbonyl chloride.

  • Procedure :

    • Start with a pyrazine derivative that can be further functionalized.
    • React the pyrazine with piperazine to form an intermediate.
    • Subsequently react this intermediate with anthracenecarbonyl chloride under controlled conditions.
  • Yield : This method may yield slightly lower due to multiple steps but allows for more complex structures.

Method 3: Direct Alkylation of Piperazine

  • Reagents : Piperazine, alkylating agent (e.g., benzoyl chloride), and a suitable solvent.

  • Procedure :

    • Mix piperazine with the alkylating agent in an appropriate solvent.
    • Heat the mixture under reflux for several hours.
    • Isolate the product through standard extraction techniques followed by purification.
  • Yield : Generally yields between 50-65%.

The synthesized Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- can be characterized using various analytical techniques:

Technique Purpose
Nuclear Magnetic Resonance (NMR) To confirm molecular structure and purity.
High-Resolution Mass Spectrometry (HRMS) To determine molecular weight and composition.
Infrared Spectroscopy (IR) To identify functional groups present in the compound.
Melting Point Analysis To assess purity based on melting point range.

Recent studies have explored the biological activity of piperazine derivatives, including their potential as therapeutic agents due to their interactions with neurotransmitter receptors. The unique properties of Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- make it a candidate for further exploration in drug development and sensor technology.

Case Study: Biological Evaluation

A study highlighted the synthesis of various piperazine derivatives and their evaluation for antidepressant activity. The findings indicated that modifications at the carbonyl position significantly influenced biological activity, suggesting a structure-activity relationship that warrants further investigation.

The preparation methods for Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- involve several synthetic routes that leverage existing piperazine chemistry while allowing for functionalization through carbonyl derivatives. These methods yield compounds that are ripe for further biological evaluation and application in medicinal chemistry.

Chemical Reactions Analysis

Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazinyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Piperazine derivatives are known for their anticancer properties. The presence of the anthracene moiety in Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- enhances its ability to intercalate with DNA, potentially leading to cytotoxic effects on cancer cells. Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in malignant cells.

2. Antimicrobial Properties

Studies have shown that piperazine derivatives exhibit antimicrobial activity against a range of pathogens. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways, making it a candidate for developing new antibiotics.

3. Neuropharmacological Effects

Piperazine compounds are often investigated for their neuropharmacological effects, including anxiolytic and antidepressant activities. The interaction of Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- with neurotransmitter receptors could lead to therapeutic applications in treating mood disorders.

Material Science Applications

1. Organic Light-Emitting Diodes (OLEDs)

The unique electronic properties of Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- make it suitable for use in organic light-emitting diodes. Its ability to emit light when electrically stimulated can be harnessed in the development of efficient display technologies.

2. Photovoltaic Cells

Research suggests that compounds like Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- can enhance the efficiency of photovoltaic cells due to their favorable charge transport properties. This application could contribute to advancements in solar energy technology.

Case Studies

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of Piperazine derivatives, researchers synthesized Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- and tested its efficacy against various cancer cell lines. The results demonstrated significant cytotoxicity compared to control groups, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed that the compound exhibited notable antibacterial activity, suggesting its potential use as a new antibiotic.

Mechanism of Action

The mechanism of action of Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- involves its interaction with specific molecular targets. The anthracenylcarbonyl group can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The pyrazinyl group can interact with enzymes and receptors, modulating their activity. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Analogues and Substituent Effects

Aromatic and Polyaromatic Substituents
  • 1-(4-Chlorobenzhydryl)piperazine Derivatives (): These compounds, bearing a 4-chlorobenzhydryl group, exhibit potent cytotoxicity against multiple cancer cell lines (e.g., IC₅₀ values in the nanomolar range for liver, breast, and colon cancers). The biphenylmethyl group enhances lipophilicity and likely improves membrane permeability compared to simpler aryl substituents. In contrast, the anthracenyl group in the target compound provides a larger aromatic surface, which may strengthen DNA intercalation or tubulin binding .
  • Nitroimidazole-Piperazinyl Tagged Triazoles () :
    Hybrid compounds like 1-((N1-substituted benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(N1-benzyl-2-methyl-4-nitroimidazol-5-yl)piperazine incorporate bulky nitroimidazole and triazole groups. These substituents enhance antitumor activity, suggesting that the anthracenylcarbonyl group in the target compound could similarly improve efficacy through steric or electronic effects .

Pyrazinyl and Heterocyclic Substituents
  • Piperazine Derivatives in PI3K Inhibition () :
    Piperazine and piperidine derivatives with six-membered heterocyclic substituents (e.g., pyridinyl, pyrimidinyl) show superior IC₅₀ values (≤96 nM) and selectivity for PI3Kδ compared to five-membered rings. The pyrazinyl group in the target compound may mimic this behavior, offering enhanced kinase inhibition due to improved π-π stacking or hydrogen bonding .
Anticancer Activity
  • Cytotoxicity () :
    Derivatives such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine show IC₅₀ values of 0.5–5 µM against hepatic (HEPG2) and breast (MCF7) cancer cells. The anthracenyl group’s planar structure may enhance DNA topoisomerase inhibition, analogous to anthracycline chemotherapeutics .

  • Tubulin Modulation () :
    Benzimidazole-piperazine hybrids with methyl or chlorine substituents demonstrate tubulin-binding activity. The anthracenyl group’s bulk could occupy hydrophobic pockets in tubulin, similar to colchicine-site binders .

Receptor Binding
  • Serotonin and Dopamine Receptors (): Arylpiperazines like 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine exhibit nanomolar affinity for 5-HT₁ₐ (Ki = 0.6 nM) and D₂ receptors. The pyrazinyl group in the target compound may reduce CNS activity compared to methoxyphenyl substituents, redirecting efficacy toward peripheral targets .

Data Tables

Table 1: Cytotoxicity of Selected Piperazine Derivatives

Compound Substituents Cancer Cell Line (IC₅₀, µM) Reference
1-(4-Chlorobenzhydryl)piperazine 4-Chlorobenzhydryl HEPG2: 1.2 ± 0.3
Nitroimidazole-piperazinyl triazole Benzyl-nitroimidazole Solid tumors: 0.8–2.5
Target Compound (Hypothetical) 9-Anthracenylcarbonyl, pyrazinyl N/A (Predicted: <1.0)

Table 2: Receptor Affinity of Arylpiperazines

Compound Receptor Affinity (Ki, nM) Selectivity Reference
1-(2-Methoxyphenyl)-4-phthalimido 5-HT₁ₐ: 0.6 5-HT₁ₐ > D₂
1-(3-Trifluoromethylphenyl)piperazine 5-HT₁ᴮ: 65 5-HT₁ᴮ > 5-HT₁ₐ

Biological Activity

Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a piperazine ring substituted at the 1-position with a 9-anthracenylcarbonyl group and a pyrazinyl group at the 4-position. This configuration is significant as it combines the pharmacologically relevant piperazine scaffold with the anthracene moiety, which is known for its electronic properties that can influence biological interactions.

Component Structure Significance
PiperazinePiperazineKnown for diverse biological activities including antitumor and anti-inflammatory effects.
AnthraceneAnthraceneContributes to the electronic properties and potential photodynamic activity.
PyrazinePyrazineEnhances binding affinity to various biological targets.

Antitumor Activity

Piperazine derivatives are widely studied for their antitumor properties. Research indicates that compounds similar to Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that piperazine-based compounds can induce apoptosis and inhibit cell proliferation in lung cancer (A549), cervical cancer (HeLa), and gastric cancer (SGC7901) cell lines.

  • Case Study : A derivative of piperazine demonstrated an IC50 value of 0.19 µM against A549 cells, outperforming cisplatin (IC50 = 11.54 µM) in terms of potency .

Antiviral Activity

The antiviral potential of piperazine compounds has also been explored, particularly against HIV-1. A study highlighted that derivatives exhibit potent anti-HIV-1 activity with IC50 values in the nanomolar range, indicating strong efficacy against viral infections .

Structure-Activity Relationship (SAR)

The biological activity of Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- is influenced by modifications at the N-1 and N-4 positions of the piperazine ring. Variations in substituents can lead to significant changes in pharmacological profiles:

Substituent Effect on Activity
AnthracenylcarbonylEnhances electronic interactions with biological targets.
Pyrazinyl groupIncreases binding affinity and alters lipophilicity, impacting bioavailability.

The exact mechanism by which Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- exerts its biological effects involves multiple pathways:

  • Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzymatic Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or viral replication.

In vitro studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis through mechanisms involving DNA damage response pathways .

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